2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Description
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide features a 1,2,4-triazole core substituted with an amino group (position 4), a phenyl ring (position 5), and a sulfanyl-linked acetamide moiety. The acetamide’s nitrogen is bonded to a 2,4-dichlorophenyl group, a structural motif associated with enhanced bioactivity in pharmaceuticals and agrochemicals . This compound is hypothesized to exhibit anti-inflammatory or anti-exudative properties, based on structural parallels to other triazole-acetamide derivatives .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-6-7-13(12(18)8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXDKQRAGGKZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: : This can be achieved by reacting phenylhydrazine with formic acid and thiourea under reflux conditions.
Coupling with N-(2,4-dichlorophenyl)acetamide: : The resulting triazole-thiol is then coupled with N-(2,4-dichlorophenyl)acetamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide bond.
Reduction: : The nitro group in the phenyl ring can be reduced to an amino group.
Substitution: : The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Using reducing agents like tin chloride or iron powder.
Substitution: : Using alkyl halides in the presence of a base.
Major Products Formed
Disulfides: : Resulting from the oxidation of the thiol group.
Amines: : Resulting from the reduction of nitro groups.
Substituted Amines: : Resulting from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound has been studied for its antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a potential candidate for new antimicrobial agents.
Medicine
In medicine, the compound is being explored for its potential use in treating infections and other diseases. Its ability to inhibit the growth of microorganisms makes it a valuable asset in the development of new drugs.
Industry
In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The compound exerts its effects through its interaction with microbial cell walls and enzymes. It disrupts the cell membrane integrity and inhibits essential enzymes, leading to the death of the microorganism. The molecular targets include cell wall synthesis enzymes and membrane proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Triazole-Acetamide Derivatives
Key Observations:
Anti-Exudative Activity : Derivatives with electron-withdrawing groups (e.g., Cl, furan) on the triazole or acetamide moieties show enhanced anti-exudative effects. For example, furan-substituted analogs () demonstrated superior activity to diclofenac sodium in animal models .
Auxin-Like Activity : WH7 () shares structural similarity with the herbicide 2,4-D, highlighting the role of chloro-substituted aryl groups in plant growth regulation. The target compound’s dichlorophenyl group may confer distinct receptor-binding properties .
Structure-Activity Relationship (SAR) Trends
- Triazole Core: 4-Amino Group: Critical for hydrogen bonding and solubility. Removal (e.g., WH7) shifts activity to auxin-like effects . 5-Aryl Substituents: Bulky groups (e.g., phenyl, 3,4,5-trimethoxyphenyl) enhance steric interactions, influencing target selectivity .
- Acetamide N-Substituents: Chlorinated Aromatics: 2,4-Dichlorophenyl (target compound) and 2-chlorophenyl () improve binding to hydrophobic pockets in enzymes or receptors .
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide is a derivative of the triazole class known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action and relevant research findings.
- Molecular Formula : C19H21N5OS
- Molecular Weight : 367.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to the triazole moiety, which is known to interact with various biological targets:
- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties by inhibiting the growth of bacteria and fungi. The presence of the sulfanyl group enhances this activity by potentially disrupting microbial cell membranes or interfering with metabolic pathways .
- Anticancer Activity : Research indicates that compounds with triazole structures can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). The specific interactions of the compound with these targets can lead to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may also exhibit enzyme inhibition properties that contribute to its biological effects. For instance, studies have shown that similar triazole derivatives can inhibit telomerase activity, which is crucial for cancer cell immortality .
Antimicrobial Studies
A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 10 µg/mL for effective compounds .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| A | 1 | E. coli |
| B | 5 | S. aureus |
| C | 10 | C. albicans |
Anticancer Studies
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (20) |
| HeLa | 12 | Cisplatin (18) |
Case Studies
Several case studies highlight the potential therapeutic applications of triazole derivatives:
-
Case Study: Anticancer Activity
A recent study evaluated a series of triazole derivatives for their anticancer properties. The lead compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential use as an adjunct therapy in cancer treatment . -
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar triazole compounds against resistant strains of bacteria. The results indicated that these compounds could serve as alternatives to traditional antibiotics, especially in treating infections caused by multi-drug resistant organisms .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of this compound, and how is structural confirmation achieved?
Methodological Answer:
The compound is synthesized via alkylation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives (e.g., N-(2,4-dichlorophenyl)-2-chloroacetamide) in ethanol under basic conditions (e.g., K₂CO₃). The reaction mixture is refluxed, followed by purification via crystallization to yield white or light-yellow crystalline products. Structural confirmation involves:
- Elemental analysis to verify purity.
- ¹H NMR spectroscopy to confirm proton environments (e.g., triazole NH₂ at δ 5.8–6.2 ppm).
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry for molecular ion validation .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
- Storage: Airtight containers in cool, dry conditions, away from incompatible substances (e.g., oxidizers).
- Emergency Procedures:
Advanced: How can structure-activity relationships (SAR) be systematically investigated for anti-exudative activity?
Methodological Answer:
SAR studies require:
Analog Synthesis: Introduce substituents at the triazole (e.g., phenyl, furan), acetamide (e.g., halogenated aryl groups), or dichlorophenyl moiety.
Biological Evaluation:
- In vivo models: Rat formalin-induced edema (anti-exudative activity measured via plethysmometry).
- Reference standards: Compare to diclofenac sodium (positive control).
Data Correlation:
- Electron-withdrawing groups (e.g., Cl, F) enhance activity by improving receptor binding.
- Hydrophobic substituents (e.g., cyclohexyl) may increase membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
